molecular formula C16H10ClN3OS B2768553 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 393837-26-8

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No.: B2768553
CAS No.: 393837-26-8
M. Wt: 327.79
InChI Key: QWZUIDNNSHVYSX-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is a synthetic organic compound characterized by the presence of a benzo[d]thiazole ring system substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide typically involves the condensation of 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antibacterial and antifungal properties. Researchers are investigating its efficacy against various microbial strains and its potential as a lead compound for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their properties, including durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets, leading to various biological effects. For example, its antibacterial activity may be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-mercaptobenzothiazole
  • 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one
  • 4-cyanobenzoyl chloride

Uniqueness

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZUIDNNSHVYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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